molecular formula C24H15FN2O6S B284769 methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate

Cat. No. B284769
M. Wt: 478.5 g/mol
InChI Key: MTHNDZPFLWIJIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate, also known as MBFP, is a synthetic compound that has gained attention in the scientific community for its potential applications in various fields.

Mechanism of Action

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate functions by binding to specific target molecules, such as proteins, and altering their function. The exact mechanism of action of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is not fully understood, but it is believed to involve the formation of covalent bonds between methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate and the target molecule.
Biochemical and Physiological Effects
methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been shown to have various biochemical and physiological effects, depending on the target molecule it binds to. In cancer cells, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been shown to induce apoptosis, or programmed cell death. In inflammation, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been shown to inhibit the activity of specific enzymes that are involved in the inflammatory response. In neurodegenerative disorders, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been shown to protect neurons from oxidative stress.

Advantages and Limitations for Lab Experiments

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has several advantages for use in lab experiments, including its high selectivity for specific target molecules, its fluorescence properties, and its stability under various conditions. However, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate also has limitations, including its complex synthesis method, its potential toxicity, and its limited availability.

Future Directions

There are several future directions for the study of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate, including the development of more efficient synthesis methods, the identification of new target molecules, and the optimization of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate for specific applications. Additionally, the use of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate in combination with other compounds or therapies may enhance its effectiveness in treating various diseases.

Synthesis Methods

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is synthesized through a multi-step process that involves the reaction of 6-fluoro-1,3-benzothiazole-2-amine with furfural, followed by the reaction of the resulting compound with methyl 4-(bromomethyl)benzoate. The final step involves the reaction of the resulting compound with pyrrolidine-2,4-dione. The synthesis method of methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate is complex and requires expertise in organic chemistry.

Scientific Research Applications

Methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has shown potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and molecular biology. In medicinal chemistry, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been studied for its potential as a drug candidate for the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. In biochemistry, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been used as a tool for studying protein-protein interactions. In molecular biology, methyl 4-{(3E)-1-(6-fluoro-1,3-benzothiazol-2-yl)-3-[furan-2-yl(hydroxy)methylidene]-4,5-dioxopyrrolidin-2-yl}benzoate has been used as a fluorescent probe for imaging intracellular structures.

properties

Molecular Formula

C24H15FN2O6S

Molecular Weight

478.5 g/mol

IUPAC Name

methyl 4-[1-(6-fluoro-1,3-benzothiazol-2-yl)-3-(furan-2-carbonyl)-4-hydroxy-5-oxo-2H-pyrrol-2-yl]benzoate

InChI

InChI=1S/C24H15FN2O6S/c1-32-23(31)13-6-4-12(5-7-13)19-18(20(28)16-3-2-10-33-16)21(29)22(30)27(19)24-26-15-9-8-14(25)11-17(15)34-24/h2-11,19,29H,1H3

InChI Key

MTHNDZPFLWIJIU-UHFFFAOYSA-N

SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C2C(=C(C(=O)N2C3=NC4=C(S3)C=C(C=C4)F)O)C(=O)C5=CC=CO5

Origin of Product

United States

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